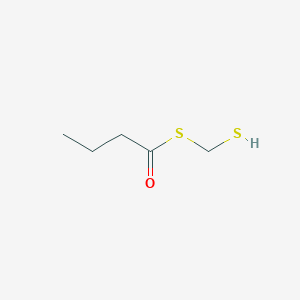
S-(Sulfanylmethyl) butanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Sulfanylmethyl) butanethioate: is an organic compound with the molecular formula C5H10OS. . This compound is characterized by the presence of a sulfanylmethyl group attached to a butanethioate moiety. It is a colorless to light yellow liquid with a distinctive odor, often described as cheesy or sulfury .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(Sulfanylmethyl) butanethioate can be synthesized through various methods. One common approach involves the reaction of butanethioic acid with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure . Another method involves the use of S-methyl butanethioate in a palladium-catalyzed transthioetherification or transthioesterification of aryl halides .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: S-(Sulfanylmethyl) butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-(Sulfanylmethyl) butanethioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and thioethers. It is also employed in the study of reaction mechanisms and catalysis .
Biology and Medicine: It is used in the synthesis of compounds with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. It is a key ingredient in formulations for cheese, tomato, onion, garlic, horseradish, cocoa, and cream flavors .
Mechanism of Action
The mechanism of action of S-(Sulfanylmethyl) butanethioate involves its ability to undergo nucleophilic substitution reactions. The sulfanylmethyl group can act as a leaving group, allowing the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications, where the compound serves as a versatile intermediate .
Comparison with Similar Compounds
- Butanethioic acid, S-methyl ester
- Methyl thiobutanoate
- S-Methyl thiobutyrate
Comparison: S-(Sulfanylmethyl) butanethioate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
650607-73-1 |
|---|---|
Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) butanethioate |
InChI |
InChI=1S/C5H10OS2/c1-2-3-5(6)8-4-7/h7H,2-4H2,1H3 |
InChI Key |
JIGVGROMOKLHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)SCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


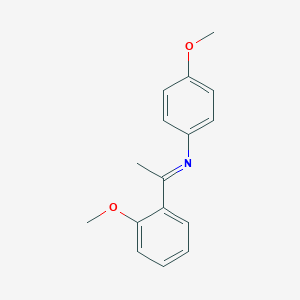
![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)


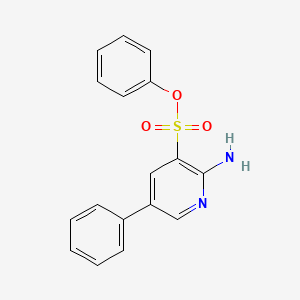

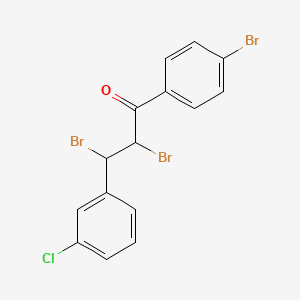

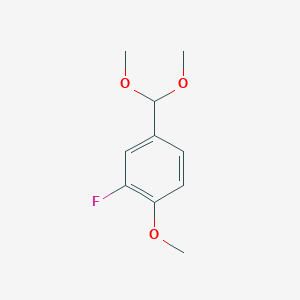
![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)

![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
